(E)-2-CYANO-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
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Overview
Description
(E)-2-CYANO-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a heterocyclic compound containing a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions can be carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with substituted functional groups, depending on the nucleophile used.
Scientific Research Applications
(E)-2-CYANO-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simple nitrogen-containing heterocycle with various biological activities.
Indole: Another nitrogen-containing heterocycle with diverse pharmacological properties.
5-Amino-pyrazoles: Known for their use in the synthesis of heterocyclic scaffolds with medicinal applications.
Uniqueness
(E)-2-CYANO-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific structural features, such as the presence of a cyano group and a pyrazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(E)-2-cyano-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-8(5-12-13(6)2)3-7(4-10)9(11)14/h3,5H,1-2H3,(H2,11,14)/b7-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTIPCJDHALIPM-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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